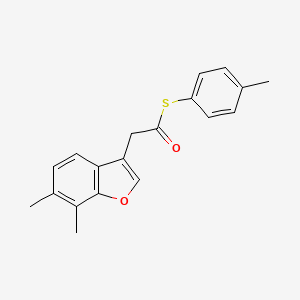
S-(4-methylphenyl) (6,7-dimethyl-1-benzofuran-3-yl)ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)-1-[(4-METHYLPHENYL)SULFANYL]ETHAN-1-ONE is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring substituted with dimethyl groups and a phenylsulfanyl group attached to an ethanone moiety. Benzofuran derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)-1-[(4-METHYLPHENYL)SULFANYL]ETHAN-1-ONE typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 2-hydroxyacetophenone derivatives can yield benzofuran structures.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through nucleophilic substitution reactions. Thiophenol or its derivatives can be used as nucleophiles to react with appropriate electrophilic intermediates.
Formation of the Ethanone Moiety: The ethanone moiety can be introduced through acylation reactions using acylating agents such as acetyl chloride or acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production may also involve the use of continuous flow reactors and other advanced technologies to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)-1-[(4-METHYLPHENYL)SULFANYL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thiophenol, nucleophiles such as amines or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)-1-[(4-METHYLPHENYL)SULFANYL]ETHAN-1-ONE depends on its specific biological activity. For instance, if the compound exhibits antimicrobial activity, it may target bacterial cell membranes or enzymes essential for bacterial survival. If it has anticancer properties, it may interfere with cellular signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)-1-[(4-METHYLPHENYL)SULFANYL]ETHAN-1-ONE: can be compared with other benzofuran derivatives such as:
Uniqueness
The uniqueness of 2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)-1-[(4-METHYLPHENYL)SULFANYL]ETHAN-1-ONE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives. The presence of both dimethyl and phenylsulfanyl groups may enhance its lipophilicity and ability to interact with biological targets.
Properties
Molecular Formula |
C19H18O2S |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
S-(4-methylphenyl) 2-(6,7-dimethyl-1-benzofuran-3-yl)ethanethioate |
InChI |
InChI=1S/C19H18O2S/c1-12-4-7-16(8-5-12)22-18(20)10-15-11-21-19-14(3)13(2)6-9-17(15)19/h4-9,11H,10H2,1-3H3 |
InChI Key |
LZQYFOGBENWGPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)CC2=COC3=C2C=CC(=C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















